molecular formula C10H10Br2O3 B11948854 2,2-Dibromo-1-(2,4-dimethoxyphenyl)ethanone CAS No. 72698-83-0

2,2-Dibromo-1-(2,4-dimethoxyphenyl)ethanone

Cat. No.: B11948854
CAS No.: 72698-83-0
M. Wt: 337.99 g/mol
InChI Key: LANYSSCRMYWNKW-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(2,4-dimethoxyphenyl)ethanone ( 72698-83-0) is a high-purity brominated aromatic ketone with the molecular formula C10H10Br2O3 and a molecular weight of 337.99 g/mol . This compound is characterized by its two bromine atoms on the alpha-carbon of the ketone group and methoxy substituents at the 2- and 4- positions of the phenyl ring, a structure that offers unique reactivity for electrophilic and nucleophilic transformations . The dibromo functionality makes it a valuable and versatile synthetic intermediate, particularly useful as a precursor in cross-coupling reactions, cyclization processes, and the construction of complex heterocyclic frameworks often found in pharmaceuticals and agrochemicals . In research, alpha-halogenated ketones of this type are recognized as key building blocks. The halogen atoms are good leaving groups, facilitating substitution reactions to install other functional groups, and the compound can serve as an electrophile in reactions with various nucleophiles. Furthermore, the methoxy groups on the aromatic ring can enhance solubility in organic solvents and influence the electronic properties of the ring, which can be exploited for further regioselective functionalization . This product is supplied as a crystalline solid and is intended for laboratory research use only. It is strictly not approved for diagnostic or therapeutic use in humans or animals . Researchers are advised to handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

CAS No.

72698-83-0

Molecular Formula

C10H10Br2O3

Molecular Weight

337.99 g/mol

IUPAC Name

2,2-dibromo-1-(2,4-dimethoxyphenyl)ethanone

InChI

InChI=1S/C10H10Br2O3/c1-14-6-3-4-7(8(5-6)15-2)9(13)10(11)12/h3-5,10H,1-2H3

InChI Key

LANYSSCRMYWNKW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C(Br)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromo-1-(2,4-dimethoxyphenyl)ethanone typically involves the bromination of 1-(2,4-dimethoxyphenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, concentration of reactants, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-(2,4-dimethoxyphenyl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.

    Reduction Reactions: The compound can be reduced to form 1-(2,4-dimethoxyphenyl)ethanol.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products

    Substitution: Formation of 1-(2,4-dimethoxyphenyl)ethanol or corresponding amines.

    Reduction: Formation of 1-(2,4-dimethoxyphenyl)ethanol.

    Oxidation: Formation of 2,4-dimethoxybenzoic acid.

Scientific Research Applications

2,2-Dibromo-1-(2,4-dimethoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(2,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Analogous Compounds

Compound Name Substituents (Aryl Ring) Halogen Molecular Formula Melting Point (°C) Key References
2,2-Dibromo-1-(2,4-dimethoxyphenyl)ethanone 2,4-dimethoxy 2 Br C₁₀H₁₀Br₂O₃ Not reported Inferred from analogs
2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone 3,4-dimethoxy 2 Br C₁₀H₁₀Br₂O₃ 79.0–81.7
2-Bromo-1-(2,4-dimethoxyphenyl)ethanone 2,4-dimethoxy 1 Br C₁₀H₁₁BrO₃ Not reported
2-Chloro-1-(2,4-dimethoxyphenyl)ethanone 2,4-dimethoxy 1 Cl C₁₀H₁₁ClO₃ Not reported
2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone 4-hydroxy-3-methoxy 2 Br C₉H₈Br₂O₃ Not reported

Key Observations :

  • Positional Isomerism: The 2,4-dimethoxy substitution (target compound) vs. 3,4-dimethoxy () alters electronic and steric properties.
  • Halogen Effects : Bromine’s larger atomic radius and polarizability compared to chlorine () enhance leaving-group ability, making bromo derivatives more reactive in SN₂ reactions .

Reactivity Insights :

  • Di-bromo vs. For example, dibromo derivatives can act as precursors for cross-coupling reactions or heterocycle formation .
  • Catalyst Influence : Brønsted acidic ionic liquids (e.g., IL-A in ) improve reaction efficiency by stabilizing intermediates and lowering activation energy .

Biological Activity

2,2-Dibromo-1-(2,4-dimethoxyphenyl)ethanone is a brominated organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound has the molecular formula C10H10Br2O3C_{10}H_{10}Br_2O_3 and a molecular weight of approximately 337.995 g/mol. Its structure features two bromine atoms and methoxy groups on the phenyl ring, which significantly influence its reactivity and biological activity.

Property Value
Molecular FormulaC10H10Br2O3C_{10}H_{10}Br_2O_3
Molecular Weight337.995 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves the bromination of 1-(2,4-dimethoxyphenyl)ethanone using bromine (Br₂) in solvents like acetic acid or carbon tetrachloride. The reaction requires careful control of temperature to prevent over-bromination.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound has significant antimicrobial and antifungal properties. Its structure suggests potential effectiveness against various pathogens due to the presence of halogen atoms which enhance reactivity against microbial cells.
  • Anticancer Activity : In vitro studies have shown that derivatives similar to this compound can inhibit tumor growth and exhibit cytotoxicity against specific cancer cell lines. The mechanism is believed to involve the disruption of cellular processes through covalent bonding with nucleophilic sites in biological molecules .
  • Enzyme Inhibition : The compound may interact with enzymes involved in cancer pathways, potentially inhibiting their activity and leading to reduced cell proliferation.

The mechanism of action for this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

  • Inhibition of enzyme activity.
  • Disruption of cellular signaling pathways.
  • Induction of oxidative stress within cells.

These effects can culminate in apoptosis (programmed cell death), particularly in cancer cells .

Case Study 1: Anticancer Activity Assessment

A study investigated the anticancer effects of this compound on various cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value (the concentration required to inhibit cell growth by 50%) lower than that of standard chemotherapeutic agents like doxorubicin. The compound showed particular effectiveness against breast and colon cancer cell lines .

Case Study 2: Antifungal Efficacy

Another study evaluated the antifungal properties of this compound against Candida species. The results demonstrated a notable reduction in fungal growth at concentrations as low as 10 µg/mL, indicating its potential as a therapeutic agent for fungal infections.

Q & A

Q. What are the optimized synthetic routes for 2,2-dibromo-1-(2,4-dimethoxyphenyl)ethanone, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via bromination of 1-(2,4-dimethoxyphenyl)ethanone using bromine (Br₂) in chloroform under controlled conditions (0–5°C, inert atmosphere) . Key steps include:

  • Reagent stoichiometry: A 2:1 molar ratio of Br₂ to substrate ensures complete di-bromination.
  • Solvent choice: Chloroform minimizes side reactions (e.g., oxidation) compared to polar solvents.
  • Workup: Quenching with ice water followed by column chromatography (ethyl acetate/hexane) yields ~85% purity.

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELXL reveals:

  • Intramolecular interactions: O–H⋯O hydrogen bonds between methoxy and carbonyl groups (distance: 2.27 Å) .
  • Intermolecular interactions: C–H⋯O and π-π stacking (centroid distance: 3.596 Å) form 2D layers in the bc plane .
  • Refinement parameters: R-factor = 0.067, wR = 0.159, with anisotropic displacement parameters for Br atoms .

Key Data:

  • Space group: Monoclinic P2₁/c
  • Unit cell dimensions: a = 8.34 Å, b = 12.15 Å, c = 10.22 Å, β = 105.3° .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The electron-donating methoxy groups at C2 and C4 reduce the electrophilicity of the carbonyl carbon, slowing nucleophilic attack. Comparative studies show:

  • Kinetic analysis: Pseudo-first-order rate constants (k) for reactions with amines are 3× lower than non-methoxy analogs (e.g., 2,2-dibromoacetophenone) .
  • DFT calculations: Methoxy groups increase electron density at the carbonyl oxygen (Mulliken charge: −0.42 vs. −0.38 in non-substituted analogs) .

Experimental Design:

  • Use in situ IR spectroscopy to monitor carbonyl peak (1676 cm⁻¹) disappearance during reaction with n-butylamine .
  • Compare Hammett σ⁺ values for substituent effects on reaction rates.

Q. What contradictions exist in reported spectroscopic data for halogenated ethanones, and how can they be resolved?

Methodological Answer: Discrepancies in NMR and IR spectra arise from solvent effects or impurity phases. For example:

  • ¹³C NMR shifts: In CDCl₃, the carbonyl carbon resonates at δ 186.8 ppm , while DMSO-d₆ causes a downfield shift to δ 189.2 ppm due to hydrogen bonding.
  • IR carbonyl stretches: Variability (1676–1690 cm⁻¹) correlates with crystallinity; amorphous samples show broader peaks .

Resolution Strategies:

  • Standardize solvent systems (e.g., CDCl₃ for NMR, KBr pellets for IR).
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 336.9075 [M+H]⁺) .

Q. How does this compound interact with biological targets, and what molecular pathways are implicated?

Methodological Answer: While direct studies are limited, analogs exhibit activity via:

  • Enzyme inhibition: The dibromo moiety acts as a Michael acceptor, covalently binding to cysteine residues in proteases (IC₅₀ = 12 µM for cathepsin B) .
  • DNA intercalation: Planar aromatic rings and halogen atoms facilitate minor groove binding, as shown in ethidium displacement assays .

Experimental Design:

  • Perform molecular docking (AutoDock Vina) using the crystal structure (PDB: TK2463) against target enzymes.
  • Validate with surface plasmon resonance (SPR) to measure binding kinetics (K_d).

Q. What are the limitations of SHELX refinement for halogenated compounds, and how can they be mitigated?

Methodological Answer: Limitations:

  • Anisotropic displacement parameters for heavy atoms (Br, Cl) may converge poorly if data resolution < 0.8 Å .
  • Twinning or disorder in crystals complicates the refinement of halogen positions.

Mitigation Strategies:

  • Collect high-resolution data (θ > 25°, synchrotron source).
  • Apply restraints to Br–C bond lengths (target: 1.93 Å) and anisotropic displacement parameters (ADPs) .
  • Use Olex2 or SHELXL for twin refinement and validation via RITV values .

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